BMS-303141 vs. Analogue ID0085: Potency Trade-Off and the Value of a Well-Characterized Reference Standard
A 2025 study directly compared BMS-303141 with four synthesized analogues (ID0018, ID0023, ID0085, ID0106) in a head-to-head ACLY enzyme activity assay. While analogue ID0085 demonstrated a 10-fold lower IC50 (45 nM) than BMS-303141 (450 nM? reported as 10-fold difference from 45 nM, implying ~450 nM for BMS-303141 in this specific assay format; note that other sources report 130 nM), the study explicitly highlights BMS-303141's established track record [1]. For procurement, BMS-303141 remains the only compound with extensive, cross-validated data across multiple independent laboratories, ensuring assay consistency and result interpretation.
| Evidence Dimension | In vitro ACLY enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | BMS-303141: ~450 nM (calculated from 10-fold difference vs. 45 nM) |
| Comparator Or Baseline | ID0085: 45 nM |
| Quantified Difference | ID0085 is 10-fold more potent (IC50 45 nM vs. ~450 nM) |
| Conditions | ACLY Assay Kit with ADP-Glo Kinase Assay Kit |
Why This Matters
This quantifies the potency gap; researchers requiring maximal ACLY inhibition may prefer ID0085, but those requiring a well-documented reference standard with established assay protocols should procure BMS-303141.
- [1] Lee S, Kim J, Park J, et al. Cholesterol-Lowering Effects of BMS-303141 Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase. Curr Pharm Des. 2025; (Ahead of Print). View Source
